molecular formula C10H10O3 B3254866 3-Methyl-2,3-dihydrobenzofuran-3-carboxylic acid CAS No. 245063-66-5

3-Methyl-2,3-dihydrobenzofuran-3-carboxylic acid

Cat. No.: B3254866
CAS No.: 245063-66-5
M. Wt: 178.18 g/mol
InChI Key: KATGHGQTWIDEHA-UHFFFAOYSA-N
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Description

3-Methyl-2,3-dihydrobenzofuran-3-carboxylic acid is a chemical compound belonging to the benzofuran family, characterized by its fused benzene and furan rings. Benzofurans are known for their diverse biological activities, including anti-tumor, antibacterial, antioxidant, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2,3-dihydrobenzofuran-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 3-methyl-2,3-dihydrobenzofuran-2-carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid. The reaction is usually carried out in an acidic medium to facilitate the formation of the benzofuran ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted synthesis and ultrasonic irradiation are also employed to enhance reaction rates and improve product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2,3-dihydrobenzofuran-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide are commonly used oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

  • Substitution: Halogenation reactions using bromine or chlorine, and nucleophilic substitution reactions with various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of halogenated derivatives and other substituted benzofurans.

Scientific Research Applications

3-Methyl-2,3-dihydrobenzofuran-3-carboxylic acid has a wide range of applications in scientific research. Its biological activities make it a valuable compound in the development of new drugs and therapeutic agents. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used to study enzyme inhibition and receptor binding. In industry, it is utilized in the production of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

3-Methyl-2,3-dihydrobenzofuran-3-carboxylic acid is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Benzofuran: A basic structure without the methyl group.

  • 2,3-Dihydrobenzofuran: Lacks the carboxylic acid group.

  • 3-Methylbenzofuran: Different position of the methyl group.

These compounds share structural similarities but differ in their functional groups and positions, leading to variations in their biological activities and applications.

Would you like to know more about any specific aspect of this compound?

Properties

IUPAC Name

3-methyl-2H-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-10(9(11)12)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATGHGQTWIDEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801240227
Record name 2,3-Dihydro-3-methyl-3-benzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245063-66-5
Record name 2,3-Dihydro-3-methyl-3-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=245063-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-3-methyl-3-benzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-2,3-dihydrobenzofuran-3-carboxylic acid
Reactant of Route 2
3-Methyl-2,3-dihydrobenzofuran-3-carboxylic acid
Reactant of Route 3
3-Methyl-2,3-dihydrobenzofuran-3-carboxylic acid
Reactant of Route 4
3-Methyl-2,3-dihydrobenzofuran-3-carboxylic acid
Reactant of Route 5
3-Methyl-2,3-dihydrobenzofuran-3-carboxylic acid
Reactant of Route 6
3-Methyl-2,3-dihydrobenzofuran-3-carboxylic acid

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